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molecular formula C19H17BrS B8352169 Sulfonium, (4-methylphenyl)diphenyl-, bromide CAS No. 4189-82-6

Sulfonium, (4-methylphenyl)diphenyl-, bromide

Cat. No. B8352169
M. Wt: 357.3 g/mol
InChI Key: LXQKIBHHRQYGMT-UHFFFAOYSA-M
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Patent
US07642368B2

Procedure details

In a 4-methylphenyl Grignard reagent of 1.32 L (1.88 mol, 1.42 mol/L, 2.5 equiv.) prepared by a common method from 4-bromotoluene and magnesium as raw materials using tetrahydrofuran (THF) as a solvent was added a solution dissolving diphenyl sulfoxide of 151.71 g (0.75 mol, 1 equiv.) and chlorotrimethylsilane (TMSCl) of 407.25 g (3.75 mol, 5 equiv.) in THF of 0.6 L at −5° C. to room temperature, followed by reacting under stirring for 30 minutes. After termination of the reaction, the resultant reaction mixture was poured into 12% hydrobromic acid of 1.1 L and extracted two times with dichloromethane of 1.8 L. The obtained product was washed with water and then concentrated to dryness and crystallized in acetone of 1.8 L to obtain the product of 203.7 g as a white crystal (yield: 76%). Property data thereof are shown in Table 1.
[Compound]
Name
4-methylphenyl Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[Mg].[C:10]1([S:16]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl[Si](C)(C)C.Br>O1CCCC1>[Br-:1].[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([S+:16]([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:3][CH:4]=1 |f:6.7|

Inputs

Step One
Name
4-methylphenyl Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added a solution
CUSTOM
Type
CUSTOM
Details
After termination of the reaction
CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted two times with dichloromethane of 1.8 L
WASH
Type
WASH
Details
The obtained product was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
crystallized in acetone of 1.8 L

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[Br-].CC1=CC=C(C=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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